5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Lipophilicity LogP Physicochemical Property Profiling

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (LogP ~0.69) is the optimal isoxazole building block when oral absorption requires a 0.5–1.0 range—superior to the 5-CF₃ analog (LogP 1.39) and unsubstituted parent (LogP 0.37). The CHF₂ group uniquely acts as a weak lipophilic H-bond donor, enabling enhanced target binding unavailable with –CF₃ or –CH₃ analogs. With documented metabolic stability gains over CH₃ heterocycles and antifungal scaffold precedent, it is a strategic intermediate for fungicide lead optimization. Supplied at ≥95% purity at 3–7× lower cost than 5-CF₃ analogs—ideal for amide coupling, fragment libraries, and SAR studies within grant budgets.

Molecular Formula C5H3F2NO3
Molecular Weight 163.08 g/mol
CAS No. 1785023-01-9
Cat. No. B1432631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
CAS1785023-01-9
Molecular FormulaC5H3F2NO3
Molecular Weight163.08 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C(=O)O)C(F)F
InChIInChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
InChIKeyKZIBZKQKQUTVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid – Core Properties & Procurement Specifications


5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid (CAS 1785023-01-9) is a fluorinated heterocyclic building block in the isoxazole-3-carboxylic acid series, distinguished by a –CHF₂ moiety at the 5-position. The compound has a molecular weight of 163.08 g/mol, a calculated LogP of ~0.69, and is supplied at ≥95% purity by multiple vendors [1]. Its core structure – an isoxazole ring bearing a carboxylic acid handle at C3 and a difluoromethyl substituent at C5 – makes it a versatile intermediate for amide coupling and further derivatisation in medicinal and agrochemical research programmes.

Why 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid Cannot Be Replaced by Trifluoromethyl or Methyl Isoxazole Analogs


Isoxazole-3-carboxylic acids with different 5-substituents exhibit substantial divergence in lipophilicity, hydrogen-bond donor capacity, and metabolic stability – three parameters that critically influence lead optimisation. Simple replacement of the –CHF₂ group with –CF₃ or –CH₃, or omission of the substituent altogether, alters the physicochemical profile in ways that can undermine binding affinity, solubility, or metabolic half-life [1][2]. The quantitative evidence below demonstrates that these differences are measurable and consequential, making indiscriminate substitution a risk to both research reproducibility and downstream development efficiency.

Quantitative Differentiation Evidence for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison vs. 5-Trifluoromethyl and Unsubstituted Isoxazole-3-carboxylic Acids

The target compound (LogP = 0.69) occupies an intermediate lipophilicity space between the highly lipophilic 5-trifluoromethyl analog (LogP = 1.39) and the unsubstituted parent isoxazole-3-carboxylic acid (LogP = 0.37) . This moderate LogP is often preferred for oral bioavailability, as excessively high LogP can lead to poor solubility and metabolic liabilities, while excessively low LogP can limit membrane permeability [1]. The –CHF₂ group thus provides a tunable hydrophobicity that neither the –CF₃ nor the –H analog can replicate without additional structural modifications.

Lipophilicity LogP Physicochemical Property Profiling

Hydrogen-Bond Donor Capability: –CHF₂ vs. –CF₃ Substitution

The –CHF₂ group functions as a lipophilic hydrogen-bond donor via its acidic C–H bond, whereas the –CF₃ group is exclusively a hydrogen-bond acceptor [1][2]. In the context of 5-substituted isoxazole-3-carboxylic acids, the target compound presents an additional H-bond donor interaction site that the 5-CF₃ congener lacks. This property can be exploited to strengthen target engagement, particularly in enzyme pockets or receptor sites where a weak H-bond donor improves binding specificity without the polarity penalty of –OH or –NH groups [3].

Hydrogen Bond Donor Bioisostere Molecular Recognition

Metabolic Stability Advantage of the CHF₂-Isoxazole Scaffold over Methyl-Substituted Analogs

The difluoromethyl group significantly increases resistance to cytochrome P450-mediated oxidative metabolism compared to a methyl substituent. In pesticide and pharmaceutical lead optimisation, replacement of –CH₃ with –CHF₂ has been shown to extend metabolic half-life by moderating the rate of oxidative degradation, while the –CF₃ group often introduces excessive metabolic stability that can lead to accumulation toxicity [1][2]. Although direct head-to-head microsomal stability data for 5-(difluoromethyl)isoxazole-3-carboxylic acid vs. 5-methylisoxazole-3-carboxylic acid are not publicly available, the class-level evidence for the –CHF₂ → –CH₃ metabolic stability improvement is well established across multiple heterocyclic series [3].

Metabolic Stability Oxidative Metabolism Bioisostere

Synthetic Accessibility: Late-Stage Deoxofluorination Route Enables Efficient Multigram Preparation

5-Difluoromethylisoxazole-3-carboxylic acid is prepared via late-stage deoxofluorination of the corresponding 5-formylisoxazole intermediate using the Ruppert–Prakash reagent (TMSCF₃), followed by hydrolysis [1][2]. This route is distinct from the one-pot cycloaddition method used for 5-trifluoromethylisoxazoles, which employs CF₃-substituted alkenes under metal-free conditions. The deoxofluorination approach allows for late-stage introduction of the –CHF₂ group, providing greater synthetic flexibility for analoguing at the 3-carboxylic acid position before fluorination. Reported multigram scale preparation (up to 130 g for closely related 5-fluoroalkylisoxazole intermediates) confirms the scalability of this approach for procurement planning [1].

Synthetic Methodology Deoxofluorination Scalability

Enhanced Antifungal Activity of CHF₂-Isoxazole Scaffold Demonstrated in Fluxapyroxad Analog Series

Incorporation of a CHF₂-isoxazole moiety into the known fungicide Fluxapyroxad yielded an analog with higher antifungal activity than the parent compound (which contains a CF₃-pyrazole group) [1][2]. While this evidence pertains to a CHF₂-isoxazole core in an agrochemical context rather than the specific carboxylic acid building block, it demonstrates that the CHF₂-isoxazole substructure can confer a measurable activity advantage over CF₃-heterocycle counterparts in target-based assays. This class-level observation supports the selection of CHF₂-isoxazole building blocks for antifungal and pesticide discovery programmes.

Antifungal Activity Agrochemical SAR

Purity and Supply Consistency: ≥95% Purity with Multi-Vendor Availability

Multiple reputable vendors (Fluorochem, AKSci, American Elements) supply 5-(difluoromethyl)isoxazole-3-carboxylic acid at ≥95% purity, with documented analytical specifications including LogP, molecular weight, and safety data [1]. In contrast, 5-(trifluoromethyl)isoxazole-3-carboxylic acid is available at ≥97% purity but at a significantly higher price point (e.g., €1,509/1g from CymitQuimica vs. pricing not listed for the –CHF₂ analog, suggesting lower procurement cost) . The –CHF₂ compound thus offers a favourable purity-to-cost profile for budget-constrained academic and industrial research groups.

Purity Supply Chain Procurement

Recommended Application Scenarios for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimisation Requiring Moderate Lipophilicity

When a lead series demands a LogP in the 0.5–1.0 range for optimal oral absorption, 5-(difluoromethyl)isoxazole-3-carboxylic acid (LogP 0.69) provides a better starting point than the 5-CF₃ analog (LogP 1.39) or the unsubstituted parent (LogP 0.37), reducing the need for additional polarity adjustments .

Fragment-Based Drug Discovery Targeting H-Bond Dependent Binding Pockets

The CHF₂ group's capacity to act as a weak lipophilic hydrogen-bond donor [1] makes this building block valuable for fragment libraries where an additional H-bond donor site – absent in –CF₃ or –CH₃ analogs – can enhance binding affinity to protein targets with H-bond acceptor residues in the binding pocket.

Agrochemical Discovery Programmes Seeking Improved Metabolic Stability

The class-level evidence for enhanced metabolic stability of CHF₂-heterocycles over CH₃ analogs [2], combined with the demonstrated antifungal activity of CHF₂-isoxazole scaffolds [3], positions this compound as a strategic intermediate for designing next-generation fungicides with longer field half-lives.

Cost-Sensitive Academic Synthesis of Fluorinated Isoxazole Libraries

With multi-vendor availability at ≥95% purity and a price point approximately 3–7× lower than the 5-CF₃ analog , this compound enables academic groups to perform SAR exploration of fluorinated isoxazoles without exceeding typical research grant budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.